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Compound of Interest

Compound Name: Linalyl hexanoate

Cat. No.: B1223099 Get Quote

Application Note

Introduction

Linalyl hexanoate is a naturally occurring ester that contributes a characteristic fruity and floral

aroma to a variety of fruits and plants.[1][2] As a flavoring agent, it is valued for its complex

scent profile, which is often described as green, warm, fruity, with notes of pear and pineapple.

[1] This compound is recognized as a safe food additive by the Flavor and Extract

Manufacturers Association (FEMA), holding the GRAS (Generally Recognized as Safe) status

with FEMA number 2643.[2] Linalyl hexanoate is utilized in the food industry to impart or

enhance fruity and floral notes in a range of products, including beverages, baked goods, and

confectionery.
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Property Value Reference

Chemical Formula C₁₆H₂₈O₂ [3]

Molecular Weight 252.39 g/mol [1]

Appearance Colorless, oily liquid The Good Scents Company

Odor
Fruity, green, warm, pear,

pineapple
[1]

Boiling Point 252 °C The Good Scents Company

Solubility
Insoluble in water; soluble in

alcohol and oils
The Good Scents Company

Specific Gravity 0.886 - 0.892 @ 20°C The Good Scents Company

Refractive Index 1.451 - 1.460 The Good Scents Company

Applications in Food Products
Linalyl hexanoate is a versatile flavoring ingredient used to build complex and authentic fruit

profiles in various food and beverage applications. Its fruity and slightly floral character makes it

a valuable component in the creation of flavors such as pineapple, pear, and tropical fruit

blends.
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Food Category
Recommended Use Level
(ppm)

Flavor Contribution

Non-alcoholic Beverages Up to 3.2

Enhances fruity and tropical

notes in juices, soft drinks, and

flavored waters.

Baked Goods Up to 15.0

Provides a stable, baked-

through fruitiness to cakes,

cookies, and pastries.

Confectionery & Frostings Data not available

Contributes to fruity profiles in

hard and soft candies, chewing

gum, and icings.

Jams & Jellies Data not available

Boosts the natural fruit aroma

and provides a more rounded

flavor.

Dairy Products (imitation) Data not available

Can be used to create fruity

notes in yogurt, ice cream, and

other dairy-style products.

Note: The use levels are based on available data and may vary depending on the specific

application and desired flavor intensity.

Flavor Synergy
While specific studies on the synergistic effects of linalyl hexanoate are limited, it is suggested

that its fruity and green characteristics can blend well with other esters, aldehydes, and floral

compounds.[1] For instance, similar to how linalyl acetate enhances citrus notes, linalyl
hexanoate could potentially be used to create more complex and authentic fruit flavors by

combining it with other fruity esters like ethyl butyrate or hexyl acetate.

Experimental Protocols
Protocol 1: Sensory Evaluation of Linalyl Hexanoate in a
Model Beverage System (Triangle Test)
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Objective: To determine if a sensory panel can detect a statistically significant difference

between a control beverage and a beverage containing a specific concentration of linalyl
hexanoate.

Materials:

Deionized, odor-free water

Sucrose

Citric acid

Linalyl hexanoate (food grade)

Glass beakers and stirring equipment

Identical, clear tasting glasses labeled with random three-digit codes

Sensory booths with controlled lighting and ventilation

Water and unsalted crackers for palate cleansing

Procedure:

Sample Preparation:

Prepare a base beverage solution of 5% sucrose and 0.1% citric acid in deionized water.

Prepare a test sample by adding a specific concentration of linalyl hexanoate (e.g., 2

ppm) to the base beverage solution. The control sample will be the base beverage solution

without the added linalyl hexanoate.

Panelist Selection:

Recruit 20-30 panelists who are regular consumers of fruit-flavored beverages and have

no known taste or smell disorders.

Test Setup:
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For each panelist, present three samples in a randomized order. Two samples will be

identical (either both control or both test), and one will be different.

The samples should be served at a consistent temperature (e.g., 10°C).

Evaluation:

Instruct panelists to taste each sample from left to right and identify the sample that is

different from the other two.

Panelists should cleanse their palate with water and an unsalted cracker between each

set of samples.

Data Analysis:

Record the number of correct identifications.

Use a statistical table for triangle tests to determine if the number of correct responses is

significant at a chosen confidence level (e.g., p < 0.05).

Protocol 2: Quantitative Analysis of Linalyl Hexanoate in
a Fruit Juice Matrix using Headspace Gas
Chromatography-Mass Spectrometry (HS-GC-MS)
Objective: To accurately quantify the concentration of linalyl hexanoate in a fruit juice sample.

Materials:

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Headspace autosampler

GC column suitable for flavor analysis (e.g., DB-5ms or equivalent)

Helium carrier gas

20 mL headspace vials with crimp caps
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Syringes and volumetric flasks

Linalyl hexanoate standard

Internal standard (e.g., methyl heptanoate)

Fruit juice sample

Sodium chloride

Procedure:

Standard Preparation:

Prepare a stock solution of linalyl hexanoate in ethanol.

Create a series of calibration standards by spiking a control fruit juice matrix (or a model

juice solution) with known concentrations of the linalyl hexanoate stock solution and a

fixed concentration of the internal standard.

Sample Preparation:

Pipette 5 mL of the fruit juice sample into a 20 mL headspace vial.

Add a precise amount of the internal standard.

Add 1 g of sodium chloride to increase the volatility of the analytes.

Immediately seal the vial with a crimp cap.

HS-GC-MS Analysis:

Headspace Parameters:

Incubation Temperature: 80°C

Incubation Time: 20 minutes

Injection Volume: 1 mL
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GC Parameters (example):

Inlet Temperature: 250°C

Oven Program: Start at 50°C, hold for 2 minutes, ramp to 240°C at 5°C/min, hold for 5

minutes.

Carrier Gas Flow: 1.2 mL/min (constant flow)

MS Parameters:

Ion Source Temperature: 230°C

Quadrupole Temperature: 150°C

Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for linalyl
hexanoate and the internal standard.

Data Analysis:

Construct a calibration curve by plotting the ratio of the peak area of linalyl hexanoate to

the peak area of the internal standard against the concentration of linalyl hexanoate.

Determine the concentration of linalyl hexanoate in the unknown sample by using the

calibration curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application of Linalyl Hexanoate in Food Flavoring
Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1223099#application-of-linalyl-hexanoate-in-food-
flavoring-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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